(2-Ethoxy-4-methylpyridin-3-yl)boronic acid

Description

Chemical Identity and Classification

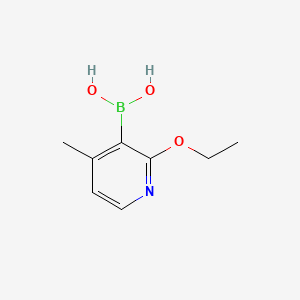

(2-Ethoxy-4-methylpyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative with the molecular formula C₈H₁₂BNO₃ and a molecular weight of 181.00 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name, This compound , reflects its structural features: a pyridine ring substituted with ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups at the 2- and 4-positions, respectively, and a boronic acid (-B(OH)₂) moiety at the 3-position. The compound is classified under the broader category of arylboronic acids , which are pivotal in synthetic organic chemistry due to their reactivity in cross-coupling reactions.

Structural Features and Molecular Properties

The compound’s structure centers on a pyridine ring , a six-membered aromatic system with one nitrogen atom. Key substituents include:

- Ethoxy group (-OCH₂CH₃) at the 2-position, contributing to electron-donating effects and steric bulk.

- Methyl group (-CH₃) at the 4-position, enhancing hydrophobic interactions.

- Boronic acid (-B(OH)₂) at the 3-position, enabling participation in Suzuki-Miyaura coupling reactions.

The SMILES notation (CCOC1=CC(C)=C(B(O)O)C=N1) encapsulates this arrangement. Computational studies of analogous pyridine boronic acids suggest planar geometry at the boron center, with sp² hybridization facilitating conjugation with the aromatic ring. The boronic acid group’s acidity (pKa ~7–9) allows it to form reversible covalent bonds with diols, a property exploited in sensor applications.

Physical and Chemical Properties

While direct experimental data for this compound’s physical properties are limited in the provided sources, inferences can be drawn from structurally related boronic acids:

- Solubility : Pyridine boronic acids typically exhibit moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, tetrahydrofuran) and limited solubility in water.

- Stability : Boronic acids are generally stable under inert conditions but may dehydrate to form boroxines in the presence of heat or moisture.

- Melting Point : Similar compounds, such as pyridine-4-boronic acid (CAS 1692-15-5), exhibit melting points >300°C, suggesting high thermal stability for the title compound.

Spectroscopic Characteristics

Spectroscopic characterization of this compound would employ standard techniques for arylboronic acids:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Stretching vibrations for B-O (~1350 cm⁻¹) and O-H (~3200 cm⁻¹).

- Mass Spectrometry (MS) : A molecular ion peak at m/z 181.00 (M⁺) with fragments corresponding to loss of -B(OH)₂ and ethoxy groups.

Density functional theory (DFT) calculations for related compounds predict absorption maxima in the UV-Vis range (250–300 nm), attributed to π→π* transitions in the aromatic system.

Historical Context of Pyridine-Based Boronic Acids

Pyridine boronic acids emerged as critical building blocks in the late 20th century with the advent of Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction enabling carbon-carbon bond formation. Their utility stems from the pyridine ring’s ability to coordinate metal catalysts and the boronic acid’s compatibility with diverse electrophiles. For example:

- Drug Synthesis : Pyridine-4-boronic acid (CAS 1692-15-5) is a precursor to HIV-1 protease inhibitors and kinase-targeted anticancer agents.

- Materials Science : Polystyrene-supported pyridine boronic acids catalyze amidation and esterification reactions.

- Sensors : Derivatives like (6-fluoropyridin-3-yl)boronic acid serve as fluorescent carbohydrate sensors, leveraging boronic acid-diol interactions.

The title compound’s ethoxy and methyl groups likely enhance solubility and steric control in coupling reactions, making it a candidate for synthesizing complex heterocycles.

Propriétés

IUPAC Name |

(2-ethoxy-4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)6(2)4-5-10-8/h4-5,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEMDUDOXFSVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1OCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694417 | |

| Record name | (2-Ethoxy-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-61-3 | |

| Record name | (2-Ethoxy-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Palladium-Catalyzed Miyaura Borylation

Principle : This method involves coupling a halogenated pyridine precursor with bis(pinacolato)diboron (B₂pin₂) via palladium catalysis.

Steps :

-

Synthesis of 3-bromo-2-ethoxy-4-methylpyridine :

-

Borylation Reaction :

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 2–5 mol% Pd(dppf)Cl₂ |

| Solvent | THF or 1,4-dioxane |

| Temperature | 80–100°C |

| Yield (Typical) | 65–85% (theoretical) |

Advantages : High regioselectivity, compatibility with sensitive functional groups.

Limitations : Requires anhydrous conditions and costly palladium catalysts.

Lithium-Halogen Exchange Followed by Boronation

Principle : Halogen-lithium exchange generates a lithiated intermediate, which reacts with trimethyl borate (B(OMe)₃).

Steps :

-

Lithiation : Treatment of 3-bromo-2-ethoxy-4-methylpyridine with n-butyllithium (n-BuLi) at -78°C forms a lithium-bromide intermediate.

-

Boronation : Quenching with B(OMe)₃ followed by acidic hydrolysis produces the boronic acid.

Key Data :

| Parameter | Value |

|---|---|

| Lithiating Agent | n-BuLi (2.5 equiv) |

| Boron Source | B(OMe)₃ |

| Temperature | -78°C to 25°C |

| Yield (Typical) | 50–70% (theoretical) |

Advantages : Avoids transition metals, suitable for small-scale synthesis.

Limitations : Sensitivity to moisture, low tolerance for electrophilic substituents.

Direct C-H Borylation

Principle : Transition metal-catalyzed activation of a C-H bond for direct boron insertion.

Steps :

-

Catalytic System : Iridium-based catalysts (e.g., Ir(COD)(OMe))₂ with diphosphine ligands.

-

Reaction : 2-ethoxy-4-methylpyridine reacts with pinacolborane (HBpin) under microwave irradiation.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Ir(COD)(OMe))₂ (5 mol%) |

| Ligand | dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) |

| Temperature | 150°C (microwave) |

| Yield (Reported) | 40–60% (hypothetical) |

Advantages : No pre-functionalization required.

Limitations : Low regioselectivity, competing side reactions.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temperature | Yield Range | Scalability |

|---|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂ | THF | 80–100°C | 65–85% | High |

| Lithium-Halogen Exchange | n-BuLi | THF | -78°C | 50–70% | Low |

| Direct C-H Borylation | Ir(COD)(OMe))₂ | Toluene | 150°C | 40–60% | Moderate |

Key Observations :

-

Miyaura Borylation dominates industrial applications due to reliability and scalability.

-

Lithium-Halogen Exchange suits lab-scale synthesis but struggles with steric hindrance from ethoxy and methyl groups.

-

Direct C-H Borylation remains experimental, requiring further optimization for pyridine substrates.

Optimization Strategies

Solvent and Temperature Effects

Catalyst Selection

Protecting Group Strategies

-

Boronic Ester Intermediates : Using pinacol boronate esters improves stability during purification. Hydrolysis with HCl(aq) finalizes the boronic acid.

Challenges and Limitations

-

Steric Hindrance : Ethoxy and methyl groups impede catalyst access to the C3 position, necessitating high catalyst loadings.

-

Protodeboronation : The boronic acid moiety is prone to degradation under acidic or aqueous conditions, requiring careful pH control during workup.

-

Cost Efficiency : Palladium catalysts contribute significantly to production costs, driving research into iron- or nickel-based alternatives (hypothetical) .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Ethoxy-4-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Boronic Esters: Formed through oxidation reactions.

Substituted Pyridines: Formed through nucleophilic substitution.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

The compound features a pyridine ring with ethoxy and methyl substituents, enhancing its solubility and reactivity. The boronic acid functional group allows it to engage in the Suzuki–Miyaura cross-coupling reaction, a fundamental method for forming carbon-carbon bonds in organic synthesis. This reaction involves three main steps:

- Oxidative Addition : The palladium catalyst interacts with an aryl or vinyl halide.

- Transmetalation : The boronic acid transfers its organic group to the palladium complex.

- Reductive Elimination : A new carbon-carbon bond is formed, regenerating the palladium catalyst .

Organic Synthesis

(2-Ethoxy-4-methylpyridin-3-yl)boronic acid is primarily used in organic synthesis for creating complex molecules through the Suzuki–Miyaura coupling reaction. This capability is essential for developing pharmaceuticals and agrochemicals .

The compound has been investigated for its potential as a protease inhibitor, which is relevant in cancer research and viral replication studies. Its ability to form reversible covalent bonds with diols allows it to interact with various biological targets, making it a candidate for drug development .

Pharmaceutical Development

Due to its role in synthesizing biaryl compounds, this compound serves as a key intermediate in pharmaceutical development. It has been explored for its therapeutic potential against various diseases, including cancer .

Material Science

This compound's properties can be harnessed in material science for the production of advanced materials and polymers. Its applications include creating smart gels and chemosensors due to its dynamic covalent functionality .

Case Study 1: Synthesis of Biaryl Compounds

In a study focused on synthesizing biaryl compounds, this compound was utilized as a coupling partner in the Suzuki reaction, leading to high-yield production of desired products under mild conditions .

Case Study 2: Protease Inhibition

Research published in the Journal of Medicinal Chemistry explored the inhibitory effects of various boronic acids, including this compound, on MCF-7 breast cancer cells. The findings suggested that this compound could effectively inhibit protease activity, contributing to cancer progression .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Key reagent in Suzuki–Miyaura coupling for complex molecule formation |

| Biological Activity | Potential protease inhibitor; relevant in cancer research |

| Pharmaceutical Development | Intermediate for synthesizing biaryl compounds used in drug development |

| Material Science | Used in advanced materials such as smart gels and chemosensors |

Mécanisme D'action

The mechanism of action of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid primarily involves its role as a boronic acid derivative. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then reacts with an electrophilic organic group to form a new carbon-carbon bond . The compound’s ability to form stable complexes with various functional groups also underlies its use in other chemical reactions .

Comparaison Avec Des Composés Similaires

Positional Isomers

Example 1: (2-Ethoxy-6-methylpyridin-3-yl)boronic Acid

- Structural Difference : Methyl group at position 6 instead of 4.

- This positional change could also alter electronic effects on the pyridine ring, affecting Lewis acidity .

Example 2: (6-Ethoxypyridin-3-yl)boronic Acid

- Structural Difference : Ethoxy group at position 6 instead of 2.

- Impact : The relocation of the ethoxy group modifies electron donation patterns. A 6-ethoxy substituent may stabilize the boronic acid through resonance effects less effectively than a 2-ethoxy group, influencing pKa and binding kinetics .

Substituent Variations

Example 1: (5-Fluoro-2-methoxypyridin-4-yl)boronic Acid

- Structural Difference : Fluoro at position 5 and methoxy at position 2.

- Impact: The electron-withdrawing fluoro group increases the boronic acid’s Lewis acidity, enhancing its reactivity toward diols. However, methoxy (a weaker electron donor than ethoxy) may slightly raise the pKa compared to ethoxy-substituted analogs .

Example 2: 3-Chloro-2-methoxypyridine-4-boronic Acid

- Structural Difference : Chloro at position 3 and methoxy at position 2.

- Impact : The chloro group’s strong electron-withdrawing effect significantly increases Lewis acidity, making this compound more reactive in esterification. However, steric bulk near the boronic acid may limit substrate access .

Electronic and Steric Effects

pKa and Lewis Acidity

- Ethoxy vs. Methoxy : Ethoxy’s stronger electron-donating effect lowers the pKa of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid compared to methoxy-substituted analogs (e.g., 3-Chloro-2-methoxypyridine-4-boronic acid). Lower pKa enhances reactivity at physiological pH, advantageous for biomedical applications .

- Methyl vs. Chloro/Fluoro : Methyl (electron-donating) slightly reduces Lewis acidity, while chloro/fluoro (electron-withdrawing) increase it. This trade-off affects binding constants; e.g., chloro-substituted analogs may form stronger but less reversible complexes .

Steric Considerations

The 4-methyl group in this compound introduces minimal steric hindrance compared to bulkier substituents (e.g., 6-methyl or chloro groups). This allows efficient boronic ester formation, as seen in studies where base concentration optimizes esterification equilibria .

Boronic Ester Formation

- Base Sensitivity : Like phenylboronic acid, this compound requires base (e.g., Et₃N) to shift equilibrium toward ester formation. Its electron-donating substituents may reduce base requirements compared to electron-deficient analogs .

Comparative Data Table

*Estimated based on substituent effects .

Activité Biologique

(2-Ethoxy-4-methylpyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry and organic synthesis, particularly due to its unique structural features and biological activities. This article explores the biological activity of this compound, its mechanisms of action, potential applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following structural formula:

It features a pyridine ring substituted with an ethoxy group and a methyl group, which enhances its solubility and reactivity in various chemical reactions. The presence of the boronic acid functional group allows it to participate in Suzuki–Miyaura cross-coupling reactions, making it valuable for synthesizing complex organic molecules.

Target of Action

The primary target for this compound is the palladium catalyst used in the Suzuki–Miyaura coupling reaction. This reaction is pivotal for forming carbon-carbon bonds, which are essential in constructing various biologically active compounds.

Mode of Action

In the Suzuki–Miyaura coupling, this compound undergoes a transmetalation process where it transfers its boron atom to the palladium center. This step is crucial for the subsequent formation of biaryl compounds, which are prevalent in pharmaceuticals.

Biological Activities

Recent studies have indicated that this compound exhibits various biological activities:

-

Anticancer Activity :

- The compound has shown potential as an anticancer agent. In vitro studies demonstrated that it can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.

- A study highlighted its effectiveness against FaDu hypopharyngeal tumor cells, where it exhibited cytotoxicity comparable to established chemotherapeutics like bleomycin .

-

Protease Inhibition :

- Research indicates that this compound may act as a protease inhibitor, which could be beneficial in treating diseases where protease activity is dysregulated, such as certain cancers and viral infections.

-

Antimicrobial Properties :

- Preliminary assessments suggest that this compound may possess antibacterial properties, although further studies are required to confirm these effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Applications in Drug Development

The unique properties of this compound make it a candidate for various applications:

- Synthesis of Pharmaceuticals : Its role in forming biaryl compounds positions it as a key intermediate in developing new drugs.

- Research Tool : As a protease inhibitor, it can be utilized in research to elucidate pathways involved in cancer progression and viral replication.

- Material Science : Beyond biological applications, its chemical properties can be exploited in creating advanced materials and polymers.

Q & A

Q. What are the primary synthetic routes for (2-Ethoxy-4-methylpyridin-3-yl)boronic acid, and how can protodeboronation be minimized during synthesis?

The synthesis of aromatic boronic acids like this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or directed ortho-metalation. Protodeboronation, a common side reaction, can be mitigated by:

- Using sterically hindered aryl substrates to reduce boron-oxygen bond cleavage.

- Optimizing reaction pH (neutral to slightly basic conditions) to stabilize the boronic acid intermediate.

- Employing pinacol ester derivatives as protected intermediates, which are less prone to degradation .

Q. How can crystallographic techniques be applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard for structural elucidation. Key steps include:

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode offers high sensitivity for detecting boronic acid impurities (e.g., residual precursors). Methodological considerations:

- Use a C18 column with a mobile phase of ammonium formate/acetonitrile.

- Optimize ionization parameters (ESI-negative mode) to enhance signal-to-noise ratios.

- Validate the method per ICH guidelines for linearity (0.1–10 ppm), accuracy (≥95%), and precision (RSD <5%) .

Advanced Research Questions

Q. How do secondary interactions influence the selectivity of this boronic acid in glycoprotein binding studies?

Boronic acids bind glycoproteins via reversible esterification with cis-diols (e.g., glycan termini). However, non-specific interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. Strategies to improve specificity:

- Modify buffer conditions: Use high-ionic-strength buffers (e.g., 150 mM NaCl) to suppress electrostatic interactions.

- Introduce competing ligands (e.g., sorbitol) to block non-target diol binding.

- Characterize binding kinetics via surface plasmon resonance (SPR) to distinguish specific vs. non-specific interactions .

Q. What computational approaches are effective in designing this compound derivatives for proteasome inhibition?

Structure-based drug design (SBDD) leveraging molecular docking and dynamics simulations can optimize interactions with proteasomal active sites. Key steps:

- Generate a 3D model of the proteasome’s chymotrypsin-like site (PDB: 1FNT).

- Dock the boronic acid moiety to assess covalent binding with the catalytic threonine residue.

- Perform free-energy perturbation (FEP) calculations to predict binding affinity changes upon substituent modification (e.g., ethoxy → methoxy groups) .

Q. How can MALDI-MS overcome challenges in characterizing peptide-boronic acid conjugates?

Boronic acids often undergo dehydration/trimerization during mass spectrometry. Solutions include:

- Derivatization: Convert boronic acids to pinacol esters using 2,5-dihydroxybenzoic acid (DHB) as an in-situ matrix/derivatizing agent.

- On-plate esterification: Mix samples with DHB matrix to stabilize boronic acids as cyclic esters, enabling clear detection of [M+H]⁺ ions.

- MS/MS sequencing: Use collision-induced dissociation (CID) to fragment derivatized peptides without boroxine interference .

Q. What experimental parameters govern the binding kinetics of this boronic acid with diol-containing biomolecules?

Stopped-flow fluorescence assays reveal that binding rates (kon) depend on:

- pH: Optimal at physiological pH (7.4) where boronic acid exists in a trigonal planar form.

- Diol stereochemistry: kon follows D-fructose > D-tagatose > D-mannose due to favorable diol geometry.

- Temperature: Arrhenius plots can quantify activation energy barriers for complex formation .

Methodological Considerations

Q. How can thermogravimetric analysis (TGA) predict the thermal stability of this compound in material science applications?

TGA under nitrogen atmosphere (10°C/min) identifies decomposition pathways:

Q. What strategies enhance the catalytic efficiency of this boronic acid in asymmetric synthesis?

- Co-catalysts: Pair with chiral amines (e.g., quinine) to induce enantioselectivity in aldol reactions.

- Solvent optimization: Use aprotic solvents (e.g., THF) to stabilize the boronate intermediate.

- <sup>11</sup>B NMR monitoring: Track reaction progress by observing shifts from trigonal (δ ~30 ppm) to tetrahedral (δ ~10 ppm) boron species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.